molecular formula C12H20N2O2 B2486117 N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide CAS No. 2411248-05-8

N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide

Cat. No. B2486117
CAS RN: 2411248-05-8
M. Wt: 224.304
InChI Key: MHPJKDDOFQHYHF-UHFFFAOYSA-N
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Description

N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide, also known as ACPA, is a synthetic compound that is commonly used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a critical role in regulating various physiological processes, including pain, inflammation, and mood. ACPA is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system.

Mechanism of Action

N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Upon binding to the CB1 receptor, this compound induces a conformational change that activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. These signaling pathways ultimately lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. It has also been implicated in the regulation of appetite, memory, and anxiety. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and investigate its downstream signaling pathways without affecting other receptors or signaling pathways. However, one of the main limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of immune function and inflammation. This compound has been shown to have anti-inflammatory effects in various animal models, and further research is needed to investigate its potential therapeutic applications in inflammatory diseases. Another area of interest is the development of novel compounds that selectively target the CB1 receptor and have improved pharmacokinetic properties. These compounds could have potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromoaniline with cyclohexanone to form 4-acetamidocyclohexanone. This intermediate is then converted to this compound by reacting it with methyl propiolate in the presence of a base such as potassium carbonate. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for scientific research.

Scientific Research Applications

N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is commonly used as a tool compound to selectively activate the CB1 receptor and investigate its downstream signaling pathways. This compound has been shown to have a range of effects on the central nervous system, including analgesia, hypothermia, and locomotor suppression. It has also been implicated in the regulation of appetite, memory, and anxiety.

properties

IUPAC Name

N-(4-acetamidocyclohexyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-12(16)14(3)11-7-5-10(6-8-11)13-9(2)15/h4,10-11H,1,5-8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPJKDDOFQHYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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